molecular formula C14H18BNO4 B1414229 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester CAS No. 1899832-38-2

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester

Cat. No. B1414229
CAS RN: 1899832-38-2
M. Wt: 275.11 g/mol
InChI Key: IVVRJOIDTXBEND-UHFFFAOYSA-N
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Description

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic acid pinacol ester (this compound; hereafter referred to as “this compound”) is a boronic acid pinacol ester (BAPE) that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2009, and has found a wide range of applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Photoinduced Borylation

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester is a boronic acid/ester, which plays a critical role in the area of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. A notable application is in photoinduced borylation of haloarenes, offering a metal- and additive-free method that avoids the use of expensive and toxic metal catalysts or ligands, producing innocuous and easy-to-remove by-products (Mfuh et al., 2017).

Analytical Challenges in Chromatography

Pinacolboronate esters, including this compound, are essential in Suzuki coupling reactions for synthesizing complex molecules. These compounds present unique analytical challenges in chromatography due to their facile hydrolysis to boronic acids, which are nonvolatile and poorly soluble in organic solvents. Addressing these challenges involves unconventional approaches for stabilization and solubilization, employing non-aqueous and aprotic diluents, and using highly basic mobile phases (Zhong et al., 2012).

Polymerization Processes

This compound is also relevant in the polymerization processes. The Suzuki-Miyaura coupling polymerization uses arylenediboronic acid (esters), resulting in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This technique deviates from Flory's principle, allowing the creation of polymers with specific end functionalities (Nojima et al., 2016).

Carbohydrate Sensing

Boronic acid pinacol esters have been used in the development of luminescent sensors for carbohydrates. Specific Ir(iii) complexes containing boronic acid groups can form cyclic esters with sugars like glucose and fructose, indicating potential applications in biosensing technologies (Hashemzadeh et al., 2020).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVRJOIDTXBEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COC(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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